molecular formula C23H18N4O3S B11202394 3-(3,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

3-(3,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11202394
M. Wt: 430.5 g/mol
InChI Key: XLVJGAVWNFAJGO-UHFFFAOYSA-N
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Description

This compound belongs to the quinazoline-dione family, characterized by a bicyclic core structure fused with a diketone moiety. The specific substitution pattern includes a 3,5-dimethylphenyl group at the 3-position and a thiophene-oxadiazole hybrid substituent at the 1-position via a methylene linker. The thiophene and oxadiazole moieties likely contribute to electron-deficient aromatic interactions, improving binding to biological targets such as enzymes or efflux pumps .

Properties

Molecular Formula

C23H18N4O3S

Molecular Weight

430.5 g/mol

IUPAC Name

3-(3,5-dimethylphenyl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C23H18N4O3S/c1-14-10-15(2)12-16(11-14)27-22(28)17-6-3-4-7-18(17)26(23(27)29)13-20-24-21(25-30-20)19-8-5-9-31-19/h3-12H,13H2,1-2H3

InChI Key

XLVJGAVWNFAJGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CS5)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline derivatives exhibit varied biological activities depending on their substituents. Below is a comparative analysis of the target compound with key analogs:

Alkylaminoquinazoline Derivatives with Morpholine Groups

  • Structure : Derivatives featuring a morpholine group and propyl chain (e.g., compounds in Table 3 of ).
  • Activity: Demonstrated superior efflux pump inhibition (EPI) against Pseudomonas aeruginosa compared to simpler alkylaminoquinazolines. The morpholine group enhances solubility, while the propyl chain optimizes hydrophobic interactions with pump proteins .
  • Comparison: The target compound replaces the morpholine-propyl motif with a thiophene-oxadiazole-methyl group.

Imazaquin (from )

  • Structure: Contains an imidazolyl-quinolinecarboxylic acid group .
  • Activity : Herbicidal action via inhibition of acetolactate synthase (ALS).
  • Comparison : Unlike imazaquin, the target compound lacks the carboxylic acid group critical for ALS binding. Its dimethylphenyl and thiophene-oxadiazole groups suggest a divergent mechanism, possibly targeting microbial systems rather than plants.

Generic Quinazoline-2,4-diones

  • Structure : Simplest analogs lack the dimethylphenyl and thiophene-oxadiazole substituents.

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